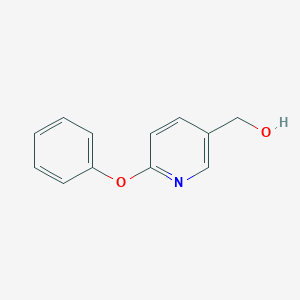

(6-Phenoxypyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-phenoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRVFYNLKKPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380134 | |

| Record name | (6-phenoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-68-5 | |

| Record name | 6-Phenoxy-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-phenoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-phenoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Phenoxypyridin-3-yl)methanol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenoxypyridin-3-yl)methanol is a key building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a phenoxy group and a hydroxymethyl substituent on a pyridine ring, provides a scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 101990-68-5, is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101990-68-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | |

| Synonyms | 5-(Hydroxymethyl)-2-phenoxypyridine | [1] |

| InChI | InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 | |

| SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)CO | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A common and efficient method is the reduction of methyl 6-phenoxynicotinate.

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocol: Reduction of Methyl 6-phenoxynicotinate

This protocol describes a representative procedure for the synthesis of this compound via the reduction of methyl 6-phenoxynicotinate using sodium borohydride.

Materials:

-

Methyl 6-phenoxynicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of methyl 6-phenoxynicotinate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask, add sodium borohydride (NaBH₄) (typically 2-4 eq) portion-wise at 0 °C with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer with additional portions of EtOAc.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridine and phenoxy rings, as well as a signal for the methylene carbon of the hydroxymethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.2 | ~163 |

| Pyridine-H4 | ~7.8 | ~140 |

| Pyridine-H5 | ~7.4 | ~112 |

| Phenoxy-H (ortho) | ~7.1 | ~121 |

| Phenoxy-H (meta) | ~7.4 | ~130 |

| Phenoxy-H (para) | ~7.2 | ~125 |

| -CH₂- | ~4.6 | ~62 |

| -OH | Variable (broad singlet) | - |

| Pyridine-C3 | - | ~135 |

| Pyridine-C6 | - | ~158 |

| Phenoxy-C (ipso) | - | ~154 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 201.[2] Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the hydroxymethyl group (-CH₂OH, M-31), and cleavage of the ether linkage.

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

c-Met Kinase Inhibitors

Derivatives of 4-phenoxypyridine have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor growth, angiogenesis, and metastasis.[3] The this compound scaffold provides a valuable starting point for the design and synthesis of such inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a known intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[4][5] sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for the treatment of cardiovascular and inflammatory diseases.

Workflow for Investigating Biological Activity

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of (6-Phenoxypyridin-3-yl)methanol: A Technical Guide

Disclaimer: Despite a comprehensive search, a complete set of verified experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (6-Phenoxypyridin-3-yl)methanol could not be located in publicly available databases and scientific literature. To fulfill the requirements of a detailed technical guide, this document presents a representative dataset and experimental protocols for the closely related structural analogue, (6-chloropyridin-3-yl)methanol . The methodologies and the principles of spectral interpretation are directly applicable to the target compound.

This guide provides a detailed overview of the spectroscopic characterization of (6-chloropyridin-3-yl)methanol, a key intermediate in medicinal chemistry and materials science. The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (6-chloropyridin-3-yl)methanol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.32 | d | 2.4 | 1 | H-2 |

| 7.71 | dd | 8.3, 2.5 | 1 | H-4 |

| 7.33 | d | 8.3 | 1 | H-5 |

| 4.73 | s | - | 2 | -CH₂OH |

| 1.95 | t | 6.0 | 1 | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | C-6 |

| 149.3 | C-2 |

| 139.5 | C-4 |

| 134.0 | C-3 |

| 124.3 | C-5 |

| 62.9 | -CH₂OH |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3400 | Broad | O-H stretch (alcohol) |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1590, 1470, 1430 | Strong | C=C and C=N stretching (pyridine ring) |

| 1080 | Strong | C-O stretch (primary alcohol) |

| 830 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| 144.0 | 100 | [M+H]⁺ (for ³⁵Cl isotope) |

| 146.0 | 33 | [M+H]⁺ (for ³⁷Cl isotope) |

| 126.0 | 45 | [M+H - H₂O]⁺ |

| 108.0 | 20 | [M+H - HCl]⁺ |

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for pyridine-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass analyzer is operated in positive ion mode to detect protonated molecules [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Physical and chemical properties of (6-phenoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (6-phenoxypyridin-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to offer a broader context for its potential characteristics and applications.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and a hydroxymethyl group at the 3-position.[1] This structure makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| CAS Number | 101990-68-5 | [1] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred from related compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | [1] |

| Solubility | No specific data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from structural analogues |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the substitution pattern. For example, spectra of related pyridine derivatives show aromatic protons in the range of δ 7.0-8.5 ppm and methylene protons adjacent to an oxygen at around δ 4.5 ppm.[2]

-

¹³C NMR: The spectrum would display signals for the twelve carbon atoms. The carbon atoms of the aromatic rings would appear in the downfield region (typically δ 110-160 ppm), with the carbon bearing the hydroxyl group appearing around δ 60-65 ppm.[3][4]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic rings typically appear around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine and benzene rings in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol at approximately 1050-1150 cm⁻¹ and for the aryl ether around 1200-1250 cm⁻¹.

Synthesis and Reactivity

General Synthesis Approach:

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the provided search results, a general synthetic strategy can be proposed based on established methods for preparing similar pyridine derivatives. A plausible route would involve the reduction of a corresponding carboxylic acid or ester, such as methyl 6-phenoxynicotinate.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A representative experimental protocol, adapted from the synthesis of related compounds, is as follows:

-

Reaction Setup: To a solution of methyl 6-phenoxynicotinate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would be added portion-wise at a reduced temperature (e.g., 0 °C).

-

Reaction Progression: The reaction mixture would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the filtrate extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers would be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity:

The reactivity of this compound is dictated by its primary functional groups: the hydroxyl group and the pyridine ring.

-

The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

-

The pyridine ring , being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The phenoxy group at the 6-position will influence the electron density of the ring.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific data on the biological activity of this compound, the phenoxypyridine scaffold is present in a number of biologically active molecules.

Anticancer and Kinase Inhibition:

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer agents. For instance, a series of N-methyl-4-phenoxypicolinamide derivatives, which share the phenoxypyridine core, have demonstrated significant cytotoxic activity against various human cancer cell lines, including non-small cell lung cancer and colorectal cancer.[5] Some of these compounds exhibited superior antiproliferative activity compared to the multi-kinase inhibitor sorafenib.[5] The N-methyl-4-phenoxypicolinamide motif is recognized as a key binding element in the hinge region of certain kinases.[5]

Caption: Potential mechanism of action for phenoxypyridine derivatives as kinase inhibitors.

Other Potential Activities:

The broader class of pyridine derivatives has been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antiviral: Various pyridine compounds have shown promising antibacterial and antifungal properties.[6]

-

Neurological Disorders: Derivatives of pyridine have been explored as agonists for dopamine and serotonin receptors, suggesting potential applications in treating conditions like Parkinson's disease.[7]

-

Anti-inflammatory: Certain pyridine derivatives have demonstrated anti-inflammatory effects.

Given the presence of the phenoxypyridine scaffold, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to elucidate its specific biological activities and mechanism of action.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. While direct experimental data on its physical and chemical properties are currently limited, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. The phenoxypyridine core is a recognized pharmacophore in several classes of bioactive molecules, suggesting that this compound could serve as a key building block for the development of novel therapeutics, particularly in the area of cancer treatment. Further experimental investigation into its synthesis, reactivity, and biological profile is highly encouraged to fully realize its potential.

References

The Therapeutic Potential of (6-phenoxypyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper on a Versatile Moiety in Modern Medicinal Chemistry

Introduction

(6-phenoxypyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a phenoxy group and a hydroxymethyl group. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is of significant interest in medicinal chemistry. This technical guide explores the potential therapeutic applications of this compound, primarily focusing on its role as a key synthetic intermediate in the development of bioactive compounds and the broader therapeutic relevance of the phenoxypyridine scaffold in oncology.

I. Synthetic Utility: A Key Intermediate in Orexin Receptor Antagonist Synthesis

This compound has been identified as a crucial starting material in the synthesis of novel lactam derivatives that function as orexin receptor antagonists.[1] Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia and other sleep disorders.

Experimental Protocol: Synthesis of 5-(bromomethyl)-2-phenoxypyridine

The conversion of this compound to a brominated intermediate is a key step in the elaboration towards the final orexin receptor antagonists. The following protocol is adapted from patent literature[1]:

Reaction Scheme:

Figure 1: Synthesis of 5-(bromomethyl)-2-phenoxypyridine.

Materials:

-

This compound

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is prepared under a nitrogen atmosphere.

-

Carbon tetrabromide (1.0 equivalent) and triphenylphosphine (1.0 equivalent) are added to the solution at room temperature.

-

The resulting mixture is stirred at room temperature for 15 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using dichloromethane as the eluent to afford 5-(bromomethyl)-2-phenoxypyridine.

This protocol highlights the utility of this compound as a versatile building block, enabling the introduction of the phenoxypyridine moiety into more complex molecular architectures.

II. The Phenoxypyridine Scaffold in Oncology: Targeting Kinase Signaling

While this compound itself is not a known kinase inhibitor, the broader phenoxypyridine scaffold is a prominent feature in the design of potent and selective inhibitors of key kinases implicated in cancer progression, such as c-Met and VEGFR-2.

A. c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several small molecule inhibitors incorporating the phenoxypyridine core have demonstrated potent c-Met inhibitory activity.

Signaling Pathway:

Figure 2: Simplified HGF/c-Met signaling pathway and inhibition.

Quantitative Data on Phenoxypyridine-based c-Met Inhibitors:

| Compound ID | c-Met IC50 (nM) | Reference |

| LAH-1 | 49 | [2] |

| BMS-777607 Analog 20b | 8.6 | [3] |

| QBH-196 | Not explicitly stated, in Phase I trials | [2] |

Note: The compounds listed are derivatives of the phenoxypyridine scaffold and do not contain the exact this compound structure.

B. VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The phenoxypyridine moiety has also been incorporated into molecules designed to target VEGFR-2.

Quantitative Data on Phenoxypyridine-related VEGFR-2 Inhibitors:

| Compound ID | VEGFR-2 IC50 (nM) | Reference |

| Triazolopyrazine Derivative T01 | -9.6 to -10 kcal/mol (Binding Affinity) | [4] |

| Thieno-pyrimidine Derivative 6b | 53.63 | [5] |

Note: The compounds listed are derivatives containing related heterocyclic cores and do not contain the exact this compound structure. The data for T01 represents predicted binding affinity.

III. Experimental Workflow: From Core Moiety to Potential Drug Candidate

The development of therapeutic agents based on the this compound core would follow a structured drug discovery workflow.

Figure 3: A generalized drug discovery workflow.

Conclusion

This compound represents a valuable chemical entity for drug discovery and development. Its utility as a synthetic intermediate for complex molecules like orexin receptor antagonists is clearly established. Furthermore, the prevalence of the phenoxypyridine scaffold in potent kinase inhibitors targeting key oncogenic pathways, such as c-Met and VEGFR-2, underscores the significant potential for developing novel therapeutics derived from this core structure. For researchers and drug development professionals, this compound and its analogs offer a promising starting point for the design and synthesis of next-generation targeted therapies. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. US9242970B2 - Lactam derivatives useful as orexin receptor antagonists - Google Patents [patents.google.com]

- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Review of (6-phenoxypyridin-3-yl)methanol and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-phenoxypyridin-3-yl)methanol represents a core structural motif of significant interest in medicinal chemistry. While direct research on this specific molecule is limited in publicly accessible literature, the broader class of phenoxypyridine derivatives has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a detailed review of the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its analogues. The information presented herein is compiled from extensive literature analysis of closely related compounds and is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical space.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile component for designing molecules that can effectively interact with biological targets. The incorporation of a phenoxy group at the 6-position of the pyridine ring, coupled with a methanol group at the 3-position, creates a molecule with a unique three-dimensional structure and electronic properties conducive to potent and selective bioactivity.

Recent research has highlighted the potential of phenoxypyridine derivatives as inhibitors of key signaling proteins, most notably c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Inhibition of the c-Met signaling pathway can disrupt tumor growth, proliferation, and metastasis, making it an attractive target for cancer therapy. This review will delve into the synthetic strategies to access this compound, summarize the biological activities of its close analogues, and provide detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from commercially available 6-chloronicotinic acid. The general synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 6-Chloronicotinic Acid to Methyl 6-Chloronicotinate

-

To a solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 6-chloronicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 6-phenoxynicotinate

-

A mixture of methyl 6-chloronicotinate (1 equivalent), phenol (1.1 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF, 10 volumes) is heated to 100-120 °C.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and water is added.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure methyl 6-phenoxynicotinate.

Step 3: Reduction of Methyl 6-phenoxynicotinate to this compound

-

To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 20 volumes) at 0 °C under an inert atmosphere, a solution of methyl 6-phenoxynicotinate (1 equivalent) in anhydrous THF is added dropwise.[1][2][3]

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the reviewed literature, numerous studies on its derivatives strongly suggest its potential as a scaffold for developing potent kinase inhibitors, particularly against c-Met. The following table summarizes the reported activities of closely related phenoxypyridine analogues.

| Compound ID | Structure | Target | Assay | IC50 | Cell Line | Reference |

| Analogue 1 | 4-(4-phenoxypyridin-2-yl)semicarbazone derivative | c-Met Kinase | Enzymatic Assay | 93 nM | - | [4] |

| Analogue 1 | 4-(4-phenoxypyridin-2-yl)semicarbazone derivative | Cytotoxicity | MTT Assay | 250 nM | MKN45 | [4] |

| Analogue 1 | 4-(4-phenoxypyridin-2-yl)semicarbazone derivative | Cytotoxicity | MTT Assay | 670 nM | A549 | [4] |

| Analogue 2 | 4-phenoxypyridine-based quinoxaline derivative | c-Met Kinase | Enzymatic Assay | 1.91 nM | - | [5] |

| Analogue 2 | 4-phenoxypyridine-based quinoxaline derivative | Cytotoxicity | MTT Assay | 650 nM | HT-29 | [5] |

| Analogue 2 | 4-phenoxypyridine-based quinoxaline derivative | Cytotoxicity | MTT Assay | 1570 nM | A549 | [5] |

| Analogue 3 | 4-phenoxypyridine imidazole-4-carboxamide derivative | c-Met Kinase | Enzymatic Assay | 12 nM | - | [6] |

| Analogue 3 | 4-phenoxypyridine imidazole-4-carboxamide derivative | Cytotoxicity | MTT Assay | 640 nM | MKN-45 | [6] |

Note: The data presented is for structural analogues of this compound and should be interpreted as indicative of the potential activity of this chemical class.

The consistent and potent inhibitory activity of these analogues against c-Met kinase suggests that this compound is a valuable starting point for the design of novel anticancer agents.

Signaling Pathway

The primary hypothesized mechanism of action for phenoxypyridine derivatives is the inhibition of the c-Met receptor tyrosine kinase signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. Inhibition of c-Met kinase activity blocks these downstream effects.

Caption: Hypothesized c-Met signaling pathway and the inhibitory action of phenoxypyridine derivatives.

Representative Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a representative protocol for evaluating the in vitro inhibitory activity of a compound against c-Met kinase.

Caption: General workflow for an in vitro c-Met kinase inhibition assay.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain.

-

Biotinylated peptide substrate (e.g., Biotin-KKKSPGEYVNIEFG).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

Test compound stock solution in DMSO.

-

Detection reagents (e.g., Kinase-Glo®, HTRF®, or similar).

-

384-well assay plates.

-

-

Procedure:

-

To the wells of a 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Add the c-Met enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagents according to the manufacturer's instructions and incubate.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

-

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-phenoxypyridin-3-yl)methanol: Safety, Handling, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the chemical compound (6-phenoxypyridin-3-yl)methanol. It includes a summary of its known hazards, recommended handling procedures, and an overview of its potential biological relevance based on the activity of structurally similar molecules. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

While a comprehensive Safety Data Sheet (SDS) with exhaustive quantitative data for this compound is not publicly available, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 101990-68-5 | |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Purity | Typically available at ≥95% or ≥97% | N/A |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its known hazard and precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Precautionary Statements:

| GHS Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Given the hazardous nature of this compound and related pyridine derivatives, the following handling and storage protocols are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or fumes.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower should be readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Store away from strong oxidizing agents and sources of ignition.

Spills and Waste Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material and collect it in a sealed container for hazardous waste disposal.

-

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

6-chloronicotinaldehyde

-

Phenol

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard laboratory glassware and purification supplies

Procedure:

-

Step 1: Suzuki Coupling to form 6-phenoxynicotinaldehyde.

-

In a round-bottom flask, combine 6-chloronicotinaldehyde (1 equivalent), phenol (1.2 equivalents), palladium catalyst (0.05 equivalents), phosphine ligand (0.1 equivalents), and base (2 equivalents).

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield 6-phenoxynicotinaldehyde.

-

-

Step 2: Reduction to this compound.

-

Dissolve the purified 6-phenoxynicotinaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain this compound.

-

Biological Context and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, compounds with a phenoxypyridine scaffold have been identified as inhibitors of the Translesion Synthesis (TLS) pathway.[2][3] The TLS pathway is a DNA damage tolerance mechanism that can contribute to the survival of cancer cells and the development of chemoresistance.[2][3]

One key protein in this pathway is REV1, which acts as a scaffold to recruit other TLS polymerases to sites of DNA damage.[2][4] Phenoxypyridine derivatives have been shown to inhibit the protein-protein interactions of the REV1 C-terminal domain (REV1-CT), thereby disrupting the TLS pathway and potentially increasing the sensitivity of cancer cells to DNA-damaging agents.[2][3][4]

The following diagram illustrates the proposed mechanism of action for a phenoxypyridine-based inhibitor targeting the REV1 protein in the TLS pathway.

Caption: Inhibition of the Translesion Synthesis (TLS) pathway by a phenoxypyridine derivative.

This proposed mechanism suggests that this compound, or similar compounds, could be investigated as potential adjuvants in cancer therapy to enhance the efficacy of DNA-damaging chemotherapeutic agents.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Adherence to appropriate safety protocols, including the use of personal protective equipment and engineering controls, is essential to minimize risk. While detailed quantitative safety data is limited, the available information indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. The provided synthetic protocol, adapted from related compounds, offers a viable route for its preparation. The potential for phenoxypyridine derivatives to act as inhibitors of the Translesion Synthesis pathway highlights a promising area for future research and drug development.

References

- 1. chemical-suppliers.eu [chemical-suppliers.eu]

- 2. What are REV1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the translesion synthesis polymerase REV1 exploits replication gaps as a cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Origins of a Versatile Building Block: A Technical Overview of (6-phenoxypyridin-3-yl)methanol

(6-phenoxypyridin-3-yl)methanol , a heterocyclic organic compound with the chemical formula C₁₂H₁₁NO₂, has emerged as a valuable building block in the field of medicinal chemistry. While its specific discovery and detailed historical timeline remain somewhat elusive in readily available scientific literature, its utility is evident through its commercial availability and classification as a key intermediate for synthetic applications. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic approach based on established chemical principles, and its potential role in drug discovery.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for researchers in accurately sourcing and documenting the compound in their studies.

| Property | Value |

| CAS Number | 101990-68-5 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-(hydroxymethyl)-2-phenoxypyridine |

Historical Context and Discovery

Detailed information regarding the first synthesis and official discovery of this compound is not prominently documented in major chemical databases or historical archives. Its existence is primarily established through its inclusion in the catalogs of numerous chemical suppliers, indicating its role as a commercially produced synthetic intermediate. The compound is part of a broader class of phenoxypyridine derivatives, which are of significant interest in pharmaceutical research due to their diverse biological activities. The development of synthetic routes to such compounds likely arose from the general advancement of cross-coupling and functional group manipulation techniques in organic chemistry.

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound is not readily found, a logical and efficient synthetic route can be postulated based on well-established reactions. A common approach would involve the reduction of a corresponding carboxylic acid or aldehyde.

Plausible Synthetic Pathway: Reduction of 6-Phenoxynicotinic Acid

A likely precursor for the synthesis is 6-phenoxynicotinic acid. The synthesis can be broken down into two main conceptual steps: the formation of the phenoxy-pyridine core followed by the reduction of the carboxylic acid.

Step 1: Synthesis of 6-Phenoxynicotinic Acid

The synthesis of the 6-phenoxynicotinic acid intermediate can be achieved via a nucleophilic aromatic substitution reaction.

-

Reactants: 6-chloronicotinic acid and phenol.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the substitution reaction.

-

Work-up: After the reaction is complete, an acidic work-up would be performed to protonate the carboxylate salt, followed by extraction and purification to yield 6-phenoxynicotinic acid.

Step 2: Reduction of 6-Phenoxynicotinic Acid to this compound

The carboxylic acid group can be reduced to a primary alcohol using a suitable reducing agent.

-

Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-tetrahydrofuran complex, BH₃·THF) would be effective.

-

Solvent: Anhydrous ether or tetrahydrofuran (THF) is typically used for reactions with LiAlH₄.

-

Procedure: 6-phenoxynicotinic acid, dissolved in the appropriate anhydrous solvent, would be slowly added to a suspension of the reducing agent at a reduced temperature (e.g., 0 °C). The reaction mixture would then be stirred at room temperature or gently heated to ensure completion.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum or boron salts. The resulting mixture is then filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Plausible two-step synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile scaffold in medicinal chemistry. The phenoxypyridine moiety is present in a number of biologically active molecules. The primary alcohol functional group provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecules.

Potential Applications:

-

Linker Chemistry: The hydroxyl group can be easily converted into other functional groups such as halides, tosylates, or mesylates, making it an excellent substrate for introducing the phenoxypyridine core into larger molecules through nucleophilic substitution reactions.

-

Ester and Ether Formation: The alcohol can be readily esterified or etherified to explore structure-activity relationships (SAR) in drug discovery programs. These modifications can modulate a compound's polarity, solubility, and ability to interact with biological targets.

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 6-phenoxynicotinaldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations, to build molecular complexity.

While there are no widely publicized drugs that directly name this compound as a starting material in their synthesis, its structural motifs are found in compounds investigated for various therapeutic areas. The phenoxy-pyridine core is a known pharmacophore that can interact with a variety of biological targets.

Caption: Chemical utility of this compound in drug discovery.

Conclusion

This compound is a chemical entity whose practical application as a synthetic building block has outpaced the public documentation of its own history. While its formal "discovery" remains obscure, its value to the scientific community, particularly in the realm of drug development, is clear. The straightforward, albeit presumed, synthetic accessibility and the reactive potential of its hydroxyl group make it a valuable tool for medicinal chemists seeking to create novel therapeutics by incorporating the phenoxypyridine scaffold. Future disclosures in patent literature or synthetic methodology journals may yet shed more light on the origins and expanded applications of this useful, yet unassuming, molecule.

Methodological & Application

Application Notes and Protocols: The Role of (6-Phenoxypyridin-3-yl)methanol in Advanced Organic Synthesis

(6-Phenoxypyridin-3-yl)methanol , a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex organic molecules, most notably in the development of pharmaceutical agents. Its unique structure, featuring a phenoxy group and a hydroxymethyl substituent on a pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a precursor in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Key Application: Intermediate in the Synthesis of GSK2256098

This compound is a key starting material in the multi-step synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and adhesion.[1] The synthesis of GSK2256098 highlights a principal application of this compound: its conversion to a reactive electrophile for subsequent coupling reactions.

The primary transformation involves the conversion of the hydroxymethyl group of this compound into a chloromethyl group, yielding 5-(chloromethyl)-2-phenoxypyridine. This transformation is a critical step as it activates the benzylic position for nucleophilic substitution, a common strategy in the construction of complex drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-(chloromethyl)-2-phenoxypyridine from this compound

This protocol details the conversion of the alcohol functionality of this compound to a chloride, a key activation step for further synthetic elaborations.

Reaction Scheme:

Caption: FAK Signaling Pathway and Inhibition by GSK2256098.

Caption: General Synthetic Workflow Utilizing this compound.

References

(6-Phenoxypyridin-3-yl)methanol: A Versatile Scaffold in Medicinal Chemistry

(6-Phenoxypyridin-3-yl)methanol has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, combining a pyridine ring with a phenoxy group, provide a versatile scaffold for developing therapeutic agents targeting a range of diseases, most notably cancer. This document outlines the applications of this compound, detailing its role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors and providing relevant experimental protocols and data.

Application in the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

This compound is a crucial precursor for the synthesis of a novel class of diaminopyrimidine-based ALK inhibitors.[1] Aberrant ALK signaling, due to genetic alterations, is a known driver in several cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[2][3][4] Inhibiting this kinase has proven to be an effective therapeutic strategy.[4][5]

The phenoxypyridine moiety of the molecule is particularly important for its interaction with the kinase domain. It can be further functionalized to enhance binding affinity and selectivity. For instance, derivatives of this compound have been incorporated into complex molecular architectures to create potent ALK inhibitors with demonstrated in vivo antitumor activity.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead ALK inhibitor, Compound 15 , which utilizes a derivative of this compound.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay | IC50 (nM) |

| 15 | ALK | 7 | KARPAS-299 | NPM-ALK Autophosphorylation | 24 |

| SU-DHL-1 | NPM-ALK Autophosphorylation | 33 |

Data sourced from ACS Med Chem Lett. 2010, 1 (9), pp 493–498[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative, which in turn can be prepared via a cross-coupling reaction.

Step 1: Suzuki Coupling to form Methyl 6-phenoxynicotinate

-

To a solution of methyl 6-chloronicotinate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added phenol (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 6-phenoxynicotinate.

Step 2: Reduction to this compound

-

Methyl 6-phenoxynicotinate (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

General Protocol for ALK Enzyme Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against the ALK enzyme.

-

Reagents and Materials:

-

Recombinant ALK enzyme

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

A solution of the ALK enzyme is prepared in the assay buffer.

-

The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

In a 384-well plate, the ALK enzyme solution is added to each well containing the diluted test compound.

-

The plate is incubated at room temperature for a specified period (e.g., 10-15 minutes).

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal is measured using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Activated ALK signaling pathway and point of inhibition.

Experimental Workflow

Caption: Drug discovery workflow utilizing this compound.

References

- 1. Discovery of a potent inhibitor of anaplastic lymphoma kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential inhibitor sensitivity of anaplastic lymphoma kinase variants found in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (6-phenoxypyridin-3-yl)methanol in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (6-phenoxypyridin-3-yl)methanol as a versatile building block for the synthesis of novel, biologically active compounds. The focus is on its application in the development of kinase inhibitors, particularly for Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. Detailed experimental protocols and data are provided to facilitate its use in drug discovery and medicinal chemistry programs.

Introduction

This compound is a valuable heterocyclic building block that combines the structural features of a pyridine ring, a phenoxy group, and a reactive hydroxymethyl moiety. This unique combination makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The phenoxypyridine core is a known pharmacophore in a variety of biologically active compounds, and the hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation, halogenation, or etherification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A significant area of application for this building block is in the development of RIPK1 inhibitors. RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1] Small molecule inhibitors of RIPK1 have shown therapeutic potential in preclinical models of these conditions.

Application: Synthesis of RIPK1 Inhibitors

This compound serves as a key precursor for the synthesis of potent and selective RIPK1 inhibitors. The general synthetic strategy involves the modification of the hydroxymethyl group to introduce a reactive handle, followed by cross-coupling reactions to build the final inhibitor scaffold.

One such example is the synthesis of the RIPK1 inhibitor 3-47 , which has demonstrated significant inhibitory effects on RIPK1 phosphorylation.[2] The synthesis of this and analogous compounds highlights the utility of this compound as a starting point for generating libraries of potential drug candidates.

Quantitative Data of Representative RIPK1 Inhibitors

The following table summarizes the biological activity of selected RIPK1 inhibitors, some of which are derived from scaffolds accessible from this compound. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound ID | Target | Assay | IC50 / EC50 (nM) | Cell Line | Reference |

| 3-47 | RIPK1 Phosphorylation | Western Blot | 3, 6, 12 (inhibition at these concentrations) | Human NP cells | [2] |

| Compound 70 | Necroptosis | Cell Viability | 17-30 | Human/Mouse cells | |

| GSK'157 analogue (30) | Necroptosis | Cell Viability | 0.01 | Mouse Embryonic Fibroblasts |

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established synthetic procedures for similar pyridine derivatives and can be adapted for specific target molecules.

Protocol 1: Conversion of this compound to (6-phenoxypyridin-3-yl)methyl chloride

This protocol describes the conversion of the starting alcohol to the corresponding chloride, a more reactive intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude (6-phenoxypyridin-3-yl)methyl chloride can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of (6-phenoxypyridin-3-yl)methyl derivative with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the pyridine scaffold and an aryl group.

Materials:

-

(6-phenoxypyridin-3-yl)methyl chloride (or bromide) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Magnetic stirrer and stir bar

-

Schlenk flask or sealed tube

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask, add (6-phenoxypyridin-3-yl)methyl chloride (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.

Signaling Pathways and Visualizations

Compounds derived from this compound, particularly RIPK1 inhibitors, modulate the TNF-alpha signaling pathway, which can lead to either cell survival and inflammation or programmed cell death (apoptosis and necroptosis).

RIPK1 Signaling Pathway

Upon binding of TNF-alpha to its receptor (TNFR1), a signaling complex (Complex I) is formed, which includes RIPK1. In this complex, RIPK1 acts as a scaffold to activate downstream signaling cascades, primarily the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes. However, under certain conditions, such as the inhibition of cIAPs, RIPK1 can dissociate from Complex I and form a secondary cytosolic complex (Complex IIa or IIb). Complex IIa, containing FADD and caspase-8, leads to apoptosis. In the absence of active caspase-8, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), which ultimately leads to necroptosis through the phosphorylation of MLKL. Small molecule inhibitors targeting the kinase activity of RIPK1 can block the necroptotic pathway.

Caption: RIPK1 signaling pathway and point of intervention.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Caption: A typical experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the field of kinase inhibitor discovery. Its utility has been demonstrated in the context of RIPK1 inhibitors, which have significant therapeutic potential. The provided protocols and data serve as a practical guide for researchers to leverage this building block in their own drug discovery efforts. The straightforward functionalization of the hydroxymethyl group, combined with powerful cross-coupling methodologies, opens up a vast chemical space for the generation of new and improved therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (6-phenoxypyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-phenoxypyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for its quantification and purity assessment during drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC method is suitable for determining the purity and concentration of the analyte in various sample matrices.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

2. Reagent and Sample Preparation

Proper preparation of standards and samples is critical for accurate results.

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Degas both mobile phases for at least 15 minutes using an ultrasonic bath before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

3. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines.[4][5] Key validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Precision (RSD) | ≤ 2% for replicate injections |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |

Data Presentation

Table 3: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 2000 | ≥ 2000 |

| Repeatability (RSD of peak area, n=6) | 0.8% | ≤ 2.0% |

Table 4: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | [Example Value: 15000] |

| 5 | [Example Value: 75000] |

| 10 | [Example Value: 152000] |

| 25 | [Example Value: 378000] |

| 50 | [Example Value: 755000] |

| 100 | [Example Value: 1510000] |

Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for the GC-MS Analysis of (6-phenoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative and qualitative analysis of (6-phenoxypyridin-3-yl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this compound in various sample matrices.

Introduction

This compound is a heterocyclic building block of interest in pharmaceutical and chemical synthesis.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in reaction mixtures and final products. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for separating volatile and semi-volatile compounds and providing detailed molecular information for their identification and quantification.[2]

This application note describes a robust GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for obtaining accurate and reproducible results.[3] Given that this compound is a solid at room temperature, dissolution in a suitable volatile organic solvent is required.[2][4] For polar compounds, derivatization may be necessary to improve volatility and thermal stability.[4][5]

Protocol 2.1.1: Direct Dissolution

-

Solvent Selection : Choose a high-purity, volatile organic solvent in which this compound is soluble. Methanol, acetone, or dichloromethane are suitable options.[4]

-

Stock Solution Preparation : Accurately weigh a known amount of this compound and dissolve it in the selected solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-